

Fursultiamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

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Compound of Interest		
Compound Name:	Fursultiamine	
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Abstract

Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic derivative of thiamine (Vitamin B1).[1][2] Developed in Japan in the 1960s, its primary advantage over its parent compound is significantly enhanced bioavailability.[2][3] Being lipid-soluble, **fursultiamine** is more readily absorbed through the gastrointestinal tract via passive diffusion and can more effectively cross the blood-brain barrier.[1][4] Once absorbed, it is converted within the body to free thiamine, which is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP). TPP is a crucial cofactor for enzymes involved in carbohydrate metabolism, the Krebs cycle, and the pentose phosphate pathway.[1][5] This enhanced delivery and metabolic activation make **fursultiamine** a valuable therapeutic agent for treating thiamine deficiencies, such as beriberi and Wernicke-Korsakoff syndrome, and a subject of ongoing research for neurological and neoplastic conditions.[6][7]

Discovery and Development

The journey to **fursultiamine** began with the study of garlic (Allium sativum). In the 1950s, Japanese researchers discovered a lipid-soluble thiamine derivative in garlic, which they named allithiamine.[8][9] This discovery was significant because it demonstrated superior absorption compared to the water-soluble thiamine salts.



Following the discovery of allithiamine by a team led by Dr. Motonori Fujiwara at Kyoto University, Takeda Pharmaceutical initiated a joint project to isolate and characterize the compound.[10][11] The chemical structure of allithiamine was determined, and this led to the chemical synthesis of various derivatives, including prosultiamine.[10] Prosultiamine was effective but had a strong, unappealing garlic-like odor.[10]

This sensory drawback prompted Takeda Pharmaceutical to develop a less odorous yet equally effective derivative.[10] By analyzing the flavor components of coffee, researchers developed the non-smelling **fursultiamine**.[10] **Fursultiamine** (TTFD) was subsequently commercialized and has been used therapeutically in several countries, including Japan, Spain, Austria, and Germany.[2]

Physicochemical and Pharmacokinetic Data

Quantitative data for **fursultiamine** is crucial for its application in research and formulation. The following tables summarize key properties.

Table 1: Physicochemical Properties of Fursultiamine



Property	Value	Source	
Chemical Name	Thiamine tetrahydrofurfuryl disulfide (TTFD)	[1]	
IUPAC Name	N-[(4-Amino-2- methylpyrimidin-5-yl)methyl]-N- [4-hydroxy-1-methyl-2-(oxan-2- yl)disulfanyl-but-1-en-1- yl]formamide		
Molecular Formula	C17H26N4O3S2	N/A	
Molar Mass	398.54 g/mol	[12]	
Melting Point	130-136 °C (with decomposition)	[6]	
Appearance	White or slightly yellow crystalline powder	[6]	
Odor	Slight garlic-like odor	[6]	

Table 2: Solubility of Fursultiamine

Solvent	Solubility	Notes	Source
Methanol	Soluble	[6]	
Ethanol	Soluble	[6]	
Chloroform	Soluble	[6]	
Acetone	Slightly soluble	[6]	_
Benzene	Insoluble	[6]	_
Ether	Insoluble	[6]	_
DMSO	80 mg/mL (200.73 mM)	Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.	[12]



Synthesis of Fursultiamine: Experimental Protocol

The synthesis of **fursultiamine** involves the condensation of a thiamine derivative with a tetrahydrofurfuryl moiety. The following protocol is adapted from a patented manufacturing process which starts from thiothiamine.[13]

Materials and Reagents

- Thiothiamine (pure)
- Purified Water
- Hydrogen Peroxide (H₂O₂) aqueous solution (25-30% by mass)
- Activated Carbon
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (25% by mass)
- Sodium Tetrahydrofurfuryl Thiosulfate

Step-by-Step Procedure

Step 1: Oxidation of Thiothiamine

- In a 500 mL three-necked flask equipped with a stirrer, add 100g of thiothiamine and 150g of pure water.
- Stir the mixture to cool it down to 15°C.
- Slowly add 114.72g of a 25% hydrogen peroxide aqueous solution dropwise over 5 hours.
 Maintain the reaction temperature between 15°C and 30°C.
- After the addition is complete, maintain the temperature and continue stirring for 0.5 hours.
- Add 5g of activated carbon to the reaction mixture for decolorization and stir for 1 hour.
- Filter the mixture to remove the activated carbon. The resulting filtrate contains sulfuric acid thiamine.



Step 2: Ring Opening (Alkaline Condition)

- Transfer the filtrate to a 1000 mL three-necked flask with stirring and cooling capabilities.
- Control the temperature between 20°C and 30°C.
- Add 80g of a 25% sodium hydroxide aqueous solution dropwise over 2 hours to adjust the pH of the solution to 11-12.[13]
- After the dropwise addition, continue stirring at the same temperature for 0.5 hours to ensure complete ring opening.

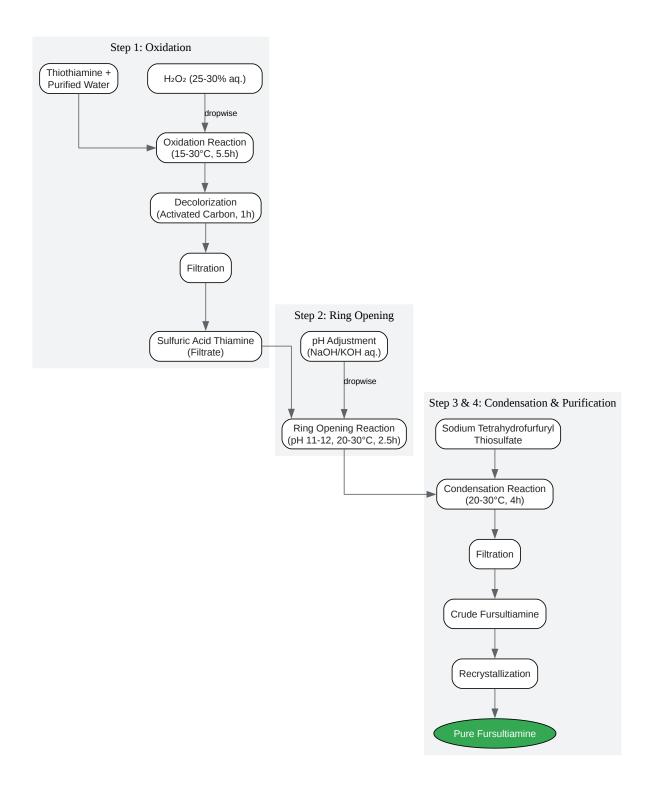
Step 3: Condensation to form Fursultiamine

- To the ring-opened thiamine solution, add 80g of sodium tetrahydrofurfuryl thiosulfate.
- Maintain the reaction temperature between 20°C and 30°C and continue stirring for 4 hours.
 [13]
- The crude **fursultiamine** will precipitate out of the solution.
- Filter the mixture to collect the crude product.

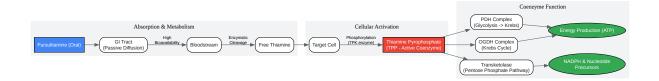
Step 4: Purification

• The crude **fursultiamine** can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.









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